molecular formula C53H48F6N4O4S2 B13483464 2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium bis((trifluoromethyl)sulfonyl)amide

2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium bis((trifluoromethyl)sulfonyl)amide

Cat. No.: B13483464
M. Wt: 983.1 g/mol
InChI Key: RKFOKMDOZCHICF-UHFFFAOYSA-N
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Description

The compound 2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-1,3,3-trimethyl-1H,2H,3H-benzo[g]indol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-1,3,3-trimethyl-3H-benzo[g]indol-1-ium; trifluoro[(trifluoromethanesulfonylazanidyl)sulfonyl]methane is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzo[g]indole core, followed by the introduction of the diphenylamino and cyclopentene moieties. The final step involves the formation of the trifluoro[(trifluoromethanesulfonylazanidyl)sulfonyl]methane group. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and amino groups can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form amines and other reduced products.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets in the body.

    Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The aromatic rings and functional groups allow it to bind to proteins, enzymes, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, this compound stands out due to its unique combination of aromatic rings and functional groups. Similar compounds include:

2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-1,3,3-trimethyl-1H,2H,3H-benzo[g]indol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-1,3,3-trimethyl-3H-benzo[g]indol-1-ium; trifluoro[(trifluoromethanesulfonylazanidyl)sulfonyl]methane , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Properties

Molecular Formula

C53H48F6N4O4S2

Molecular Weight

983.1 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;N-phenyl-N-[(5E)-2-[(E)-2-(1,3,3-trimethylbenzo[g]indol-1-ium-2-yl)ethenyl]-5-[(2E)-2-(1,3,3-trimethylbenzo[g]indol-2-ylidene)ethylidene]cyclopenten-1-yl]aniline

InChI

InChI=1S/C51H48N3.C2F6NO4S2/c1-50(2)43-31-27-35-17-13-15-23-41(35)48(43)52(5)45(50)33-29-37-25-26-38(47(37)54(39-19-9-7-10-20-39)40-21-11-8-12-22-40)30-34-46-51(3,4)44-32-28-36-18-14-16-24-42(36)49(44)53(46)6;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-24,27-34H,25-26H2,1-6H3;/q+1;-1

InChI Key

RKFOKMDOZCHICF-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C3=CC=CC=C3C=C2)[N+](=C1/C=C/C4=C(/C(=C/C=C/5\C(C6=C(N5C)C7=CC=CC=C7C=C6)(C)C)/CC4)N(C8=CC=CC=C8)C9=CC=CC=C9)C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3C=C2)[N+](=C1C=CC4=C(C(=CC=C5C(C6=C(N5C)C7=CC=CC=C7C=C6)(C)C)CC4)N(C8=CC=CC=C8)C9=CC=CC=C9)C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Origin of Product

United States

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